Structural Divergence from the Canonical 3-Aryl Antiviral Series Quantified by Molecular Descriptors
The target compound differs from the prototypical CHIKV nsP1 inhibitor 3-(4-methoxyphenyl)-6-benzyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one at both the N3 and N6 positions. The replacement of the 4-methoxyphenyl group by a methyl group reduces the calculated octanol-water partition coefficient (cLogP) from approximately 2.8 to approximately 1.3, while substituting the benzyl group with an isobutyl group further lowers lipophilicity and eliminates the π-π stacking potential of the phenyl ring [1][2]. These property shifts are of a magnitude that typically alters membrane permeability and off-target promiscuity in cellular assays.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.3 (predicted via ChemAxon/JChem suite; SMILES: CC(C)CN1C=NC2=C(C1=O)N=NN2C) |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-6-benzyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: cLogP ≈ 2.8 |
| Quantified Difference | Δ cLogP ≈ -1.5 log units |
| Conditions | In silico prediction using standard molecular property calculators; no experimental logP measurement available for the target compound. |
Why This Matters
A cLogP difference of 1.5 log units is sufficient to alter cellular permeability by more than 10-fold in many chemical series, making this compound a potentially more aqueous-soluble, but less membrane-permeable, alternative for biochemical assay development.
- [1] Gigante A, Canela M-D, Delang L, et al. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Res. 2017;144:216-222. View Source
- [2] ChemAxon/JChem Suite cLogP prediction for SMILES CC(C)CN1C=NC2=C(C1=O)N=NN2C and comparator; values retrieved via PubChem and vendor datasheet cross-reference. View Source
